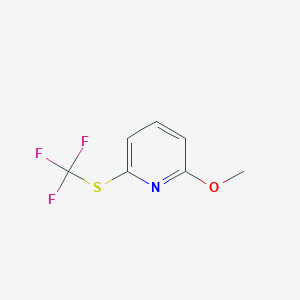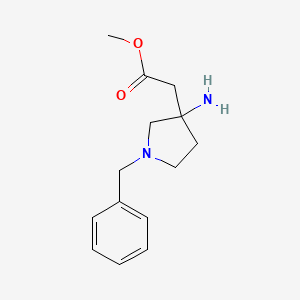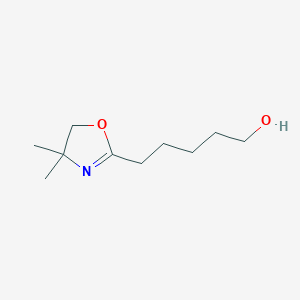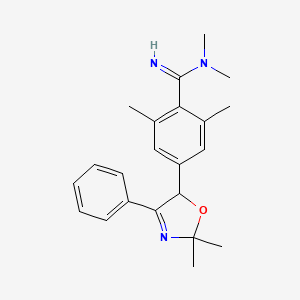![molecular formula C18H14O5 B12876500 (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol is a complex organic compound characterized by its unique structure, which includes a benzofuran core and a methoxybenzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzo[d][1,3]dioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been a focal point of research .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol involves its interaction with specific molecular targets. In anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways . The exact molecular targets and pathways are still under investigation, but early studies suggest involvement of the p53 and caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Methoxy-5-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)aniline
- (Z)-2-Ethoxy-5-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)aniline
Uniqueness
What sets (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol apart from similar compounds is its benzofuran core, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with biological targets and offers different reactivity in chemical synthesis.
Properties
Molecular Formula |
C18H14O5 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-[(Z)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-1-benzofuran-4-ol |
InChI |
InChI=1S/C18H14O5/c1-20-16-8-12(9-17-18(16)23-10-22-17)3-2-11-6-14(19)13-4-5-21-15(13)7-11/h2-9,19H,10H2,1H3/b3-2- |
InChI Key |
CMSXMODBOIWVBO-IHWYPQMZSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C\C3=CC(=C4C=COC4=C3)O |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CC3=CC(=C4C=COC4=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)





![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)




![2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
